molecular formula C9H13BrCl2N2 B2637901 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride CAS No. 2416235-44-2

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride

カタログ番号: B2637901
CAS番号: 2416235-44-2
分子量: 300.02
InChIキー: DAONFGRTRQNHRV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This specific compound, with a bromine atom at the 7th position, is of interest due to its potential pharmacological activities and its structural uniqueness.

科学的研究の応用

Synthesis and Structural Analysis

The chemical synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives has been explored for various scientific purposes. For example, the treatment of specific benzodiazepin-2-ones with methyl or hexyl tosylate leads to products that differ in the alkyl substituent at the benzodiazepine fragment. This alteration significantly changes the conformation of the central molecular fragment, influencing the assembly mode in the crystal structure through different types of hydrogen and halogen bonds (Kravtsov et al., 2012).

Pharmacological Properties

The pharmacological properties of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine; dihydrochloride derivatives are closely related to their ability to bind to benzodiazepine receptors. These compounds exhibit various effects such as anxiolytic, anticonvulsant, and analgesic properties. The study of these derivatives is crucial for understanding the relationship between chemical structure and psychopharmacological activity, contributing to the development of new therapeutic agents (Andronati et al., 2002).

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate benzodiazepine precursor.

    Cyclization: The formation of the tetrahydrobenzodiazepine ring system is facilitated by cyclization reactions, often involving the use of strong acids or bases to promote ring closure.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions to ensure high yield and purity

特性

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrN2.2ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;;/h1-2,5,11-12H,3-4,6H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWURRJDRBLVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC2=C(CN1)C=C(C=C2)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。